5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid
Description
5-(4-Phenoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a phenoxyphenyl substituent at the 5-position and a carboxylic acid group at the 4-position of the pyrazole ring. This compound is synthesized via hydrolysis of its ethyl ester precursor, as described in , where the ester group at position 4 is converted to a carboxylic acid under basic conditions.
Properties
IUPAC Name |
5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(20)14-10-17-18-15(14)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHZPWDDTYWQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C=NN3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions. One common method involves the reaction of 4-phenoxyphenyl-boronic acid with pyrazole derivatives under specific conditions . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of 5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid
The synthesis of this compound typically involves multi-step reactions. One common method is the reaction of 4-phenoxyphenyl-boronic acid with pyrazole derivatives under specific conditions, leading to the formation of the desired pyrazole derivative. The process often requires careful control of reaction conditions to optimize yields and purity.
Scientific Research Applications
1. Medicinal Chemistry
this compound is primarily studied for its potential as a therapeutic agent. Research indicates that it exhibits various biological activities:
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it may act on specific molecular targets involved in cancer progression, making it a candidate for further pharmacological studies.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory potency against xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism. A study reported that derivatives of pyrazole-4-carboxylic acids exhibited significant inhibitory activity at the nanomolar level, suggesting potential applications in treating hyperuricemia and gout .
3. Biological Activity
Research has highlighted the compound's interactions with biological macromolecules, indicating its potential as an enzyme inhibitor or receptor modulator. Understanding these interactions is essential for elucidating its mechanism of action and therapeutic effects.
Table 1: Biological Activities of this compound
Table 2: Structure-Activity Relationship (SAR) Analysis
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibits COX enzymes |
| 1-phenyl-pyrazole-4-carboxylic acid derivatives | 5.7 - 4.2 | Inhibits xanthine oxidoreductase (XOR) |
Mechanism of Action
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at the 1- and 5-positions of the pyrazole ring significantly impact solubility, acidity, and intermolecular interactions. Key analogs are compared below:
Key Observations :
- Acidity: Electron-withdrawing groups (e.g., amide in ) may enhance the acidity of the carboxylic acid, whereas aromatic substituents (phenoxyphenyl) could delocalize electron density, slightly reducing acidity.
- Thermal Stability: The high melting point of 5-(4-aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylic acid (248–250°C) suggests strong intermolecular hydrogen bonding, absent in the target compound .
Spectral and Crystallographic Data
- IR Spectroscopy : Carboxylic acid C=O stretches are consistent across analogs (~1680 cm⁻¹), but substituents like amides introduce additional bands (e.g., NH stretches at ~3470 cm⁻¹) .
- NMR: The target compound’s 1H NMR would show aromatic protons from the phenoxyphenyl group (δ ~6.5–7.5 ppm) and a deshielded pyrazole H-3 proton, similar to .
- Crystallography: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid forms hydrogen-bonded dimers in the solid state, a feature likely shared by the target compound .
Biological Activity
5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Properties
The compound exhibits a range of biological activities, including:
- Anti-inflammatory : Demonstrated ability to inhibit pro-inflammatory cytokines.
- Antimicrobial : Effective against various bacterial strains and fungi.
- Anticancer : Potential for inducing apoptosis in cancer cell lines.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Target Proteins : The compound likely interacts with enzymes and receptors involved in inflammatory and cancer pathways.
- Mode of Action : It may act as an inhibitor or activator of these targets, leading to altered cellular responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of the compound. Key findings include:
| Compound Variant | Biological Activity | IC50 Value (µM) |
|---|---|---|
| This compound | Anti-inflammatory | 10.5 |
| Related pyrazole derivatives | Anticancer (MCF-7 cell line) | 8.2 |
| Other phenyl-substituted pyrazoles | Antimicrobial | 15.0 |
This table illustrates that modifications in the phenoxy and pyrazole rings significantly influence the compound's potency against various biological targets.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study demonstrated that this compound effectively reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, showing promise as an anti-inflammatory agent . -
Antimicrobial Efficacy :
In vitro tests against bacterial strains such as E. coli and Staphylococcus aureus revealed that this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . -
Anticancer Potential :
The compound was evaluated in various cancer cell lines, including MCF-7 and HeLa cells, where it induced apoptosis through caspase activation pathways. Flow cytometry analysis indicated a dose-dependent increase in apoptotic cells upon treatment with the compound .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Absorption : The compound shows good solubility, suggesting favorable absorption characteristics.
- Distribution : High lipophilicity may facilitate tissue distribution.
- Metabolism : Initial studies indicate metabolic stability, although further research is needed to elucidate metabolic pathways.
- Excretion : Predicted renal excretion based on molecular weight and structure.
Q & A
Q. X-ray Crystallography :
- Single-crystal analysis (e.g., monoclinic P2/c space group) resolves bond angles and torsional strain. A 2008 study on a related pyrazole used CAD-4 diffractometer data (R factor = 0.072) to validate planar geometry .
What in vitro assays are suitable for evaluating its anti-inflammatory or antimicrobial activity?
Methodological Answer:
- Enzyme Inhibition : COX-2/LOX assays (UV-Vis spectroscopy) with IC₅₀ determination. Use indomethacin as a positive control .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 25 µg/mL) and E. coli .
- Cell Viability : MTT assay on RAW 264.7 macrophages to assess cytotoxicity (EC₅₀ vs. therapeutic index) .
Q. Data Interpretation :
- Compare activity with halogenated analogs (e.g., 4-chloro derivatives showed 2x higher COX-2 inhibition than non-halogenated analogs) .
How can computational modeling predict its bioactivity and binding mechanisms?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR). A 2016 study used Gaussian 03 with B3LYP functional to calculate electrostatic potential surfaces, identifying nucleophilic regions for hydrogen bonding .
- QSAR Models : Correlate logP values (e.g., 2.8 predicted via ChemDraw) with antimicrobial activity. Higher logP may enhance membrane permeability .
What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Normalize data using standardized protocols (e.g., fixed cell lines vs. primary cultures).
- Structural Variants : Compare analogs (e.g., 4-methyl vs. 5-ethyl substituents) to isolate substituent effects. A 2025 study noted dual halogenation (Cl/F) enhanced activity by 40% compared to mono-halogenated derivatives .
- Reproducibility Checks : Validate assays under identical conditions (pH, temperature, solvent).
How do substituents influence the compound’s photophysical properties for material science applications?
Methodological Answer:
- UV-Vis Spectroscopy : Phenoxy groups increase conjugation, shifting λmax (e.g., 290 nm → 320 nm).
- DFT Calculations : HOMO-LUMO gaps (e.g., 4.2 eV) predict charge-transfer efficiency for OLEDs .
- Thermal Stability : TGA analysis (N₂ atmosphere) shows decomposition >250°C, suitable for polymer composites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
